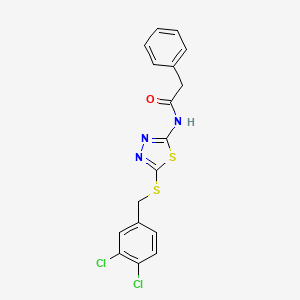

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide

Description

Properties

IUPAC Name |

N-[5-[(3,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl2N3OS2/c18-13-7-6-12(8-14(13)19)10-24-17-22-21-16(25-17)20-15(23)9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEKRSYSEYXECI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)SCC3=CC(=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl2N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 5-mercapto-1,3,4-thiadiazole-2-amine under basic conditions to form the intermediate 5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazole-2-amine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The thiadiazole ring can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated benzyl group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines from nitro groups.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide exhibits significant antimicrobial activity. The presence of the dichlorobenzyl group is believed to interact with microbial cell membranes, leading to cell death. Studies indicate that compounds within the thiadiazole class can disrupt the integrity of bacterial and fungal cells, making them effective against a range of pathogens.

Case Study

In a study evaluating various thiadiazole derivatives against common pathogens, this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of traditional antibiotics, suggesting its potential as an alternative treatment option .

Enzyme Inhibition

Urease Inhibition

The compound has also been investigated for its urease inhibitory properties. Urease is an enzyme produced by certain bacteria that can contribute to pathogenesis in urease-positive infections. Research has shown that thiadiazole derivatives can effectively inhibit urease activity, thereby reducing the virulence of these microorganisms .

Table: Comparative Urease Inhibition Potencies

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 1.88 ± 0.17 | Competitive inhibition |

| Thiourea (Control) | 22.54 ± 2.34 | Non-specific inhibition |

This table illustrates the potency of this compound compared to a standard control .

Potential Therapeutic Uses

Anticancer Activity

Emerging research suggests that thiadiazole derivatives may possess anticancer properties. The unique structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways. Preliminary studies have indicated that this compound can induce apoptosis in cancer cells while sparing normal cells.

Case Study

In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis compared to untreated controls. These findings warrant further investigation into its mechanisms and efficacy as an anticancer agent.

Mechanism of Action

The antitumor activity of N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is primarily due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and apoptosis, such as the inhibition of migration ability of tumor cells and blocking the cell cycle in the S phase .

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Findings from Comparisons

Substituent Effects on Bioactivity

- Chlorinated Benzyl Groups: Analogs with chlorinated benzyl groups (e.g., 5j, 15o) demonstrate enhanced bioactivity. The dichloro substitution in the target compound may further optimize lipophilicity and target binding compared to mono-chloro derivatives like 5j .

- Phenylacetamide vs. Urea/Quinazoline : The phenylacetamide group in the target compound contrasts with urea-linked derivatives () or quinazoline hybrids (). While quinazoline-thio analogs (e.g., 15o) show potent antitumor activity (IC50 = 1.96 μM), phenylacetamide derivatives are associated with kinase inhibition (e.g., Akt inhibition in ) .

Physicochemical Properties

- Melting Points: Derivatives with bulkier substituents (e.g., benzylthio in 5h) exhibit lower melting points (133–135°C), whereas smaller groups like methylthio (5f) result in higher melting points (158–160°C) . The target compound’s dichlorobenzyl group may lower its melting point relative to non-halogenated analogs.

- Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than methoxy-substituted analogs (e.g., 5k, 72% yield), suggesting the target compound’s synthesis may achieve high yields .

Therapeutic Potential

- Anticonvulsant Activity : Dichlorobenzyl-thio derivatives in exhibit ED50 values as low as 0.65 μmol/kg, suggesting the target compound may also show efficacy in neurological disorders .

Biological Activity

N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide is a compound belonging to the class of thiadiazole derivatives. This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is known for its diverse biological properties, combined with a dichlorobenzyl group and a phenylacetamide moiety . The presence of these functional groups contributes to its unique chemical reactivity and biological efficacy.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₈H₁₄Cl₂N₄OS |

| Molecular Weight | Approximately 446.4 g/mol |

| Key Functional Groups | Thiadiazole ring, dichlorobenzyl group, phenylacetamide |

Antimicrobial Activity

Research indicates that thiadiazole derivatives, including this compound, exhibit significant antimicrobial properties. The dichlorobenzyl group likely interacts with microbial cell membranes, disrupting their integrity and leading to cell death. Additionally, the thiadiazole ring may inhibit essential enzymes in microbial survival pathways .

Anticancer Properties

Several studies have explored the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown cytotoxic effects against various human cancer cell lines. A notable study reported that certain thiadiazoles inhibited the growth of lung cancer (A549), skin cancer (SK-MEL-2), and colon cancer (HCT15) cell lines with IC50 values indicating potent activity .

The mechanisms underlying the biological activities of thiadiazole derivatives often involve:

- Enzyme Inhibition: Thiadiazoles can inhibit specific kinases or enzymes crucial for cancer cell proliferation.

- Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing their division and growth.

- Apoptosis Induction: Thiadiazoles may trigger programmed cell death pathways in malignant cells .

Case Studies and Research Findings

- Antitumor Activity: A study demonstrated that N-(5-nitrothiazol-2-yl)-2-(5-(4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide exhibited selective activity against Bcr-Abl positive K562 leukemia cells with an IC50 value of 7.4 µM .

- Cytotoxicity Profile: Another investigation into various 1,3,4-thiadiazole derivatives found that certain compounds showed significant suppressive activity against multiple human cancer cell lines. For example, one derivative had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

- Antifungal Activity: Recent studies have identified some thiadiazole derivatives exhibiting antifungal properties with EC50 values lower than established antifungal agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(5-((3,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide?

- Methodology :

- Thiadiazole Ring Formation : Start with hydrazide derivatives (e.g., 3,4-dichlorobenzyl thiohydrazide) and cyclize using POCl₃ or H₂SO₄ under reflux (80–100°C) .

- Acylation : Introduce the phenylacetamide group via nucleophilic substitution with 2-phenylacetyl chloride in anhydrous DMF or dichloromethane, using triethylamine as a base .

- Optimization : Control solvent polarity (e.g., ethanol for recrystallization) and reaction time (3–6 hours) to achieve yields >75%. Monitor purity via TLC (silica gel, chloroform:acetone 3:1) .

Q. How can spectroscopic and chromatographic techniques confirm the structural integrity of this compound?

- Characterization Protocol :

- NMR Spectroscopy : Analyze ¹H/¹³C NMR for thiadiazole C-S (δ 160–170 ppm) and acetamide C=O (δ 165–170 ppm). Compare with reference spectra of similar thiadiazoles .

- Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- HPLC : Assess purity (>95%) with a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .

Q. What in vitro biological screening approaches are recommended for initial activity profiling?

- Screening Framework :

- Anticancer Assays : Use MTT assays on MCF-7 (breast) and A549 (lung) cancer cell lines. Compare IC₅₀ values with cisplatin controls .

- Antimicrobial Testing : Conduct broth microdilution against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans), reporting MIC values .

- Cytotoxicity Validation : Include non-cancerous cell lines (e.g., NIH3T3 fibroblasts) to assess selectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Analytical Strategies :

- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to reduce inter-lab variability .

- Structural Confounds : Verify compound purity (HPLC) and stereochemistry (X-ray crystallography) to exclude impurities/racemates as confounding factors .

- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals, ensuring reproducibility across triplicates .

Q. What computational methods predict target interactions and mechanistic pathways for this compound?

- In Silico Workflow :

- Molecular Docking : Use AutoDock Vina to model binding to CDK1 (PDB: 1HCL) or bacterial topoisomerases. Validate with binding energy scores (< -7 kcal/mol) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bonding .

- QSAR Modeling : Corclude substituent effects (e.g., 3,4-dichloro vs. 4-fluoro) on bioactivity using MOE or Schrödinger .

Q. How can structure-activity relationship (SAR) studies enhance the compound’s therapeutic potential?

- SAR Optimization :

- Thiadiazole Modifications : Replace 3,4-dichlorobenzyl with electron-withdrawing groups (e.g., nitro) to improve membrane permeability .

- Acetamide Variants : Introduce trifluoromethyl or methoxy groups to boost metabolic stability .

- Biological Testing : Prioritize derivatives with >50% inhibition at 10 μM in primary screens for secondary validation (e.g., apoptosis assays via flow cytometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.